Jak-IN-4

Description

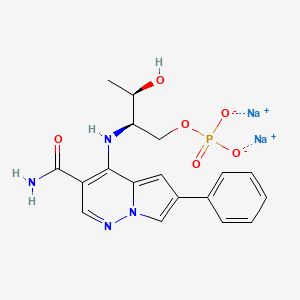

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H19N4Na2O6P |

|---|---|

Molecular Weight |

464.3 g/mol |

IUPAC Name |

disodium;[(2R,3R)-2-[(3-carbamoyl-6-phenylpyrrolo[1,2-b]pyridazin-4-yl)amino]-3-hydroxybutyl] phosphate |

InChI |

InChI=1S/C18H21N4O6P.2Na/c1-11(23)15(10-28-29(25,26)27)21-17-14(18(19)24)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12;;/h2-9,11,15,21,23H,10H2,1H3,(H2,19,24)(H2,25,26,27);;/q;2*+1/p-2/t11-,15-;;/m1../s1 |

InChI Key |

HWLNKNUKKZSFDI-XGVFAZNSSA-L |

Isomeric SMILES |

C[C@H]([C@@H](COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |

Canonical SMILES |

CC(C(COP(=O)([O-])[O-])NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Downstream Signaling Effects of Janus Kinase (JAK) Inhibitors: A Technical Guide

Disclaimer: The specific molecule "Jak-IN-4" did not yield specific results in the conducted research. This guide, therefore, provides an in-depth overview of the downstream signaling effects of Janus Kinase (JAK) inhibitors as a class of molecules, using publicly available data for representative and well-characterized JAK inhibitors to illustrate these effects. The principles, experimental methodologies, and signaling pathways described are fundamental to the study of JAK inhibition.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cellular signaling. They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which transduces signals from a wide array of cytokines, interferons, and growth factors from the cell surface to the nucleus, influencing gene transcription.[1][2][3][4] This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[3][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and cancers.[5][6]

JAK inhibitors are a class of targeted small molecules that modulate the immune response by blocking the activity of one or more JAK family members.[1][7] By competitively binding to the ATP-binding site within the kinase domain of JAKs, these inhibitors prevent the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade.[8] This guide explores the downstream consequences of JAK inhibition, focusing on the molecular and cellular effects, and provides an overview of the experimental approaches used to characterize these activities.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate transmembrane receptor.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][9] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[2][5] STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[10] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2][5][9]

The specificity of the cellular response is determined by the particular combination of cytokine receptors, JAKs, and STATs involved.[6] Different JAKs are associated with different cytokine receptors, and different STAT proteins have distinct and sometimes overlapping roles in gene regulation.[5]

Quantitative Effects of JAK Inhibitors on Downstream Signaling

The potency and selectivity of JAK inhibitors are quantified by measuring their effects on specific downstream signaling events, primarily the phosphorylation of STAT proteins, and subsequent cellular responses like proliferation. The data below is compiled for representative, clinically relevant JAK inhibitors to illustrate the typical quantitative outcomes of JAK inhibition.

| Compound | Target(s) | Assay Type | Cell Line | Measured Endpoint | IC50 (nM) | Reference |

| Tofacitinib | JAK3, JAK1 | Kinase Assay | - | JAK3 Inhibition | 2 | [1] |

| Tofacitinib | JAK1, JAK3 | Kinase Assay | - | JAK1 Inhibition | 100 | [1] |

| Tofacitinib | JAK2 | Kinase Assay | - | JAK2 Inhibition | 20 | [1] |

| Ruxolitinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 4 | [11] |

| Ruxolitinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 14 | [11] |

| Fedratinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 14 | [11] |

| Fedratinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 672 | [11] |

| Momelotinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 51 | [11] |

| Momelotinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 205 | [11] |

| Pacritinib | JAK2 | Enzymatic Assay | - | JAK2 Inhibition | 53 | [11] |

| Pacritinib | JAK2 | Cellular Assay | SET2 | pSTAT5 Inhibition | 429 | [11] |

| ZE74-0282 | JAK2 V617F | Cellular Assay | BaF3 JAK2 V617F | pSTAT5 Inhibition | Nanomolar Potency | [12] |

| ZE74-0282 | JAK2 V617F | Cellular Assay | BaF3 JAK2 V617F | Proliferation | 100x selective vs WT | [12] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Assessing Downstream Effects

The characterization of JAK inhibitors involves a variety of in vitro cellular and biochemical assays. Below are generalized protocols for key experiments.

Western Blotting for Phospho-STAT (pSTAT) Levels

This method is used to detect and quantify the levels of phosphorylated STAT proteins in cell lysates following treatment with a JAK inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SET2, BaF3, or primary cells) and allow them to adhere or stabilize. Starve cells of serum if necessary to reduce basal signaling. Treat cells with various concentrations of the JAK inhibitor for a predetermined time.

-

Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT or a housekeeping protein (e.g., β-actin, GAPDH) to determine the relative inhibition at each inhibitor concentration.

Cellular Proliferation Assay

This assay measures the effect of a JAK inhibitor on the proliferation of cells that are dependent on JAK-STAT signaling for growth.

Protocol:

-

Cell Seeding: Seed a JAK-dependent cell line (e.g., BaF3 cells engineered to express a constitutively active JAK mutant, or cytokine-dependent cell lines) in a 96-well plate at a predetermined density.

-

Inhibitor Treatment: Add serial dilutions of the JAK inhibitor to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Add a reagent to measure cell viability or proliferation. Common methods include:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Acquisition: Read the absorbance or luminescence on a plate reader.

-

Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for anti-proliferative activity.

Conclusion

JAK inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases, as well as certain cancers. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, leads to a profound reduction in the downstream effects of pro-inflammatory cytokines and other signaling molecules. The in-depth characterization of these downstream effects, through quantitative cellular and biochemical assays, is crucial for the development of new, more selective, and potent JAK inhibitors. The methodologies and principles outlined in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. assaygenie.com [assaygenie.com]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Eilean Therapeutics to Present First-in-Class, Wild-Type-Sparing JAK2-JH2/V617F Inhibitor ZE74-0282 at ASH 2025 and Initiate Clinical Studies in December 2025 - BioSpace [biospace.com]

The Effect of JAK Inhibition on STAT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Janus kinase (JAK) inhibitors modulate signal transducer and activator of transcription (STAT) phosphorylation. Given the absence of specific public domain data for a molecule designated "Jak-IN-4," this document will focus on the well-established principles of JAK inhibition, utilizing publicly available data for the representative and clinically approved JAK inhibitor, Tofacitinib, as a case study.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in immunity, cell proliferation, and differentiation.[1][2][3] The pathway is initiated by the binding of cytokines, such as interleukins and interferons, to their specific cell surface receptors.[1][2][4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1][2][5]

The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[2][6][7] STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[1][2][7] Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[1][2][8] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4][9] The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[6]

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors of the JAK enzymes.[10] By binding to the ATP-binding pocket of the kinase domain of JAKs, these inhibitors prevent the phosphorylation of JAKs themselves, the cytokine receptors, and subsequently, the STAT proteins.[11] This blockade of the signaling cascade ultimately leads to a reduction in the transcription of pro-inflammatory and other target genes.[11] The selectivity of JAK inhibitors for the different JAK isoforms varies, which can influence their therapeutic efficacy and side-effect profiles.[9][10][12]

Quantitative Analysis of Tofacitinib's Effect on STAT Phosphorylation

Tofacitinib is a well-characterized JAK inhibitor approved for the treatment of several inflammatory diseases.[13] Its inhibitory activity against different JAK isoforms and its effect on STAT phosphorylation in cellular assays have been extensively documented.

| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |

| Enzymatic IC50 (nM) | 15.1 | 77.4 | 55.0 | 489 | [14] |

| Table 1: In vitro enzymatic inhibitory activity of Tofacitinib against JAK isoforms. |

| Cellular Assay | Cytokine Stimulus | STAT Protein | Cell Type | IC50 (nM) | Reference |

| pSTAT3 Induction | IL-6 | STAT3 | CD4+ T cells | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |

| pSTAT5 Induction | IL-2 | STAT5 | Natural Killer cells | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |

| pSTAT1 Induction | IFN-γ | STAT1 | Monocytes | Data not specified in provided abstracts, but inhibition is dose-dependent | [15] |

| Table 2: Cellular activity of Tofacitinib on cytokine-induced STAT phosphorylation. While specific IC50 values from a single source are not available in the provided search results, the data indicates dose-dependent inhibition. |

Experimental Protocols for Assessing STAT Phosphorylation

A common method to evaluate the effect of a JAK inhibitor on STAT phosphorylation is through a cell-based assay followed by detection of phosphorylated STAT proteins.

Objective: To determine the dose-dependent effect of a JAK inhibitor on cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.

Materials:

-

Cell line (e.g., TF-1, UT-7) or primary cells (e.g., PBMCs)

-

Cell culture medium and supplements

-

Cytokine (e.g., IL-6, IFN-γ, GM-CSF)

-

JAK inhibitor (e.g., Tofacitinib)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT and anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation:

-

Culture cells to the desired confluency.

-

Prior to stimulation, starve the cells in serum-free or low-serum medium for 4-24 hours to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Pre-incubate the starved cells with varying concentrations of the JAK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Add the appropriate cytokine to the cell cultures to induce JAK-STAT signaling. The optimal concentration and time of stimulation should be determined empirically (typically 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for both phosphorylated and total STAT proteins.

-

Normalize the phospho-STAT signal to the total STAT signal.

-

Plot the normalized phospho-STAT signal against the inhibitor concentration and calculate the IC50 value using non-linear regression.

-

Conclusion

The inhibition of STAT phosphorylation via the targeting of JAKs is a validated and effective therapeutic strategy for a range of diseases. A thorough understanding of the JAK-STAT signaling pathway and the mechanism of action of specific inhibitors is crucial for the development of novel and selective therapeutics. The quantitative characterization of an inhibitor's potency and selectivity, through both enzymatic and cellular assays, is a cornerstone of the preclinical evaluation of these compounds. The methodologies outlined in this guide provide a framework for the robust assessment of novel JAK inhibitors and their impact on STAT signaling.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. assaygenie.com [assaygenie.com]

- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating Jak-IN-4: A Novel Selective JAK1 Inhibitor in Preclinical Models of Autoimmune Disease

Disclaimer: Jak-IN-4 is a hypothetical compound name used for the purpose of this technical guide. The data and experimental details presented herein are a composite synthesized from publicly available information on various selective Janus kinase (JAK) 1 inhibitors and are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

Autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[1][2] A key signaling cascade implicated in the pathogenesis of these disorders is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] This pathway transduces signals from a multitude of cytokines and growth factors that are pivotal for immune cell growth, differentiation, and function.[2][5] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][5] Given their central role in mediating inflammatory processes, JAKs have emerged as significant therapeutic targets.[1][6]

While first-generation JAK inhibitors demonstrated broad efficacy by targeting multiple JAK isoforms, this lack of specificity has been associated with safety concerns.[7] This has spurred the development of second-generation, more selective inhibitors.[6] this compound is a novel, orally bioavailable small molecule designed to potently and selectively inhibit JAK1. By selectively targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferons (IFNs), while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[7][8] This guide provides an in-depth overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile in the context of autoimmune disease models.

Mechanism of Action: Selective Inhibition of the JAK1/STAT Pathway

The canonical JAK/STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface.[6] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][6]

This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of JAK1, preventing its phosphorylation and subsequent activation. This targeted inhibition of JAK1 disrupts the downstream signaling of multiple pro-inflammatory cytokines that are dependent on this kinase, thereby ameliorating the inflammatory cascade characteristic of autoimmune diseases.[1][9]

Preclinical Characterization

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against the four members of the JAK family using enzymatic and cell-based assays. The data demonstrates a high degree of selectivity for JAK1 over the other JAK isoforms.

Table 1: In Vitro Inhibitory Profile of this compound

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | JAK1 | 3.8 |

| JAK2 | 72 | |

| JAK3 | 298 | |

| TYK2 | 115 | |

| Cellular Assay | IL-6 induced pSTAT1 (JAK1) | 70 |

| (Human Whole Blood) | GM-CSF induced pSTAT5 (JAK2) | 770 |

Data is hypothetical and representative of a selective JAK1 inhibitor.[7]

Experimental Protocol: Human Whole Blood Assay for pSTAT Inhibition

This assay evaluates the functional selectivity of a JAK inhibitor in a physiologically relevant matrix.

-

Blood Collection: Whole blood is collected from healthy human volunteers into sodium heparin tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with escalating concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

-

Cytokine Stimulation: To assess JAK1-dependent signaling, samples are stimulated with recombinant human IL-6 (a JAK1-dependent cytokine) for 15 minutes at 37°C. To assess JAK2-dependent signaling, separate samples are stimulated with recombinant human GM-CSF (a JAK2-dependent cytokine).

-

Cell Lysis and Fixing: Red blood cells are lysed, and the remaining white blood cells are fixed with a paraformaldehyde-based buffer.

-

Permeabilization and Staining: Cells are permeabilized with methanol and then stained with fluorescently-labeled antibodies specific for phosphorylated STAT1 (pSTAT1) or phosphorylated STAT5 (pSTAT5), along with cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).

-

Flow Cytometry: Samples are analyzed by flow cytometry to quantify the level of pSTAT1 or pSTAT5 in the target cell population.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50) is calculated using a non-linear regression model.

Pharmacokinetic Profile in Rodents

The pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats following a single oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)

| Parameter | Unit | Value |

| Tmax (Time to maximum concentration) | h | 1.5 |

| Cmax (Maximum plasma concentration) | ng/mL | 1250 |

| AUC (Area under the curve) | ng*h/mL | 7800 |

| T1/2 (Half-life) | h | 4.2 |

| CL/F (Apparent total clearance) | mL/min/kg | 21.4 |

| Vd/F (Apparent volume of distribution) | L/kg | 7.6 |

Data is hypothetical and representative of a small molecule inhibitor.[10][11]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing: Male Sprague-Dawley rats (n=3 per time point) are administered a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Efficacy in a Preclinical Model of Rheumatoid Arthritis

The therapeutic potential of this compound was assessed in a rat model of collagen-induced arthritis (CIA), a widely used and well-characterized model that shares many pathological features with human rheumatoid arthritis.[12][13]

Experimental Workflow for In Vivo Efficacy Studies

In Vivo Efficacy Results

Oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis in the rat CIA model.

Table 3: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Treatment Group | Dose (mg/kg, PO) | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) | Bone Resorption Score |

| Vehicle | - | 10.2 ± 1.1 | 0 | 3.5 ± 0.4 |

| This compound | 3 | 6.1 ± 0.9 | 40 | 2.1 ± 0.3 |

| This compound | 10 | 2.5 ± 0.5 | 75 | 0.8 ± 0.2 |

| Tofacitinib | 10 | 2.8 ± 0.6 | 72 | 0.9 ± 0.2 |

*Data is hypothetical and presented as mean ± SEM. p<0.05, **p<0.01 vs. Vehicle. Arthritis and bone resorption scores are on a scale of 0-12 and 0-4, respectively.[2][12]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

-

Induction of Arthritis: On day 0, female Lewis rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is given on day 7.

-

Disease Monitoring: Following the booster immunization, animals are monitored daily for the onset of arthritis. Clinical signs of arthritis (e.g., erythema and swelling of the paws) are scored on a scale of 0-4 for each paw, for a maximum score of 16 per animal. Paw volume is measured using a plethysmometer.

-

Treatment: Upon the onset of arthritis (typically around day 10-12), animals are randomized into treatment groups and receive daily oral doses of this compound, a positive control (e.g., tofacitinib), or vehicle.

-

Endpoint Analysis: On day 21, the study is terminated.

-

Histopathology: Hind paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis: Blood is collected for the measurement of systemic inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay. Splenocytes may be isolated to assess T-cell populations (e.g., Th1, Th17) by flow cytometry.

-

Conclusion

The preclinical data for the hypothetical selective JAK1 inhibitor, this compound, demonstrates a promising profile for the treatment of autoimmune diseases. Its high potency and selectivity for JAK1 in vitro translate to significant efficacy in a stringent in vivo model of rheumatoid arthritis. By selectively targeting the JAK1-mediated signaling of key pro-inflammatory cytokines, this compound represents a potentially safer and more effective therapeutic strategy compared to broader-spectrum JAK inhibitors. Further investigation, including long-term safety and toxicology studies, is warranted to support its progression into clinical development for the treatment of a range of autoimmune and inflammatory conditions.

References

- 1. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AB0095 PRECLINICAL CHARACTERIZATION OF CJ-15314, A HIGHLY SELECTIVE JAK1 INHIBITOR, FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]

Jak-IN-4: A Prodrug Approach for Selective JAK1/3 Inhibition in Cytokine Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Jak-IN-4, a prodrug of a potent and selective JAK1/3 inhibitor, and its role in the modulation of cytokine signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Janus kinase (JAK) family of enzymes.

Core Concepts: The JAK/STAT Pathway and the Rationale for Selective Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK/STAT pathway, is pivotal for immune function and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as malignancies.[3]

The development of small molecule JAK inhibitors (JAKis) has provided a valuable therapeutic strategy for these conditions. However, the varying roles of individual JAK isoforms necessitate the development of selective inhibitors to optimize efficacy and minimize off-target effects. For instance, while pan-JAK inhibition can be effective, it may also lead to undesirable side effects due to the broad suppression of cytokine signaling.[2] this compound was developed as a prodrug to deliver a selective JAK1/3 inhibitor, aiming to harness the therapeutic benefits of targeting these specific isoforms while potentially offering an improved safety profile.

This compound and its Active Metabolite: A Profile

This compound (designated as compound 32 in its primary publication) is a phosphate prodrug designed to improve the in vivo exposure of its active form, a potent pyrrolopyridazine diol inhibitor of JAK1 and JAK3 (compound 22 ).[4] The active compound 22 exhibits functional selectivity for JAK1 and JAK3 over other JAK family members.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of the active metabolite of this compound (compound 22 ) was assessed in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against the four human JAK isoforms are summarized below.

| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) - pSTAT Inhibition |

| JAK1 | 1.1 | 180 (IL-2 stimulated T-cells) |

| JAK2 | 42 | 3300 (GM-CSF stimulated monocytes) |

| JAK3 | 1.6 | 180 (IL-2 stimulated T-cells) |

| TYK2 | 24 | >10,000 (IFNα stimulated monocytes) |

Data extracted from Spergel SH, et al. ACS Med Chem Lett. 2019.[4]

Role in Cytokine Signaling Pathways

The active form of this compound, a selective JAK1 and JAK3 inhibitor, primarily modulates the signaling of cytokines that utilize these two kinases. JAK1 is broadly involved in the signaling of many cytokines, often pairing with other JAKs. JAK3, in contrast, is predominantly associated with the common gamma chain (γc) of cytokine receptors, which is crucial for lymphocyte function.

By inhibiting JAK1 and JAK3, the active metabolite of this compound is expected to block the signaling of key cytokines involved in inflammatory and autoimmune responses, including:

-

Interleukin-2 (IL-2): Critical for T-cell proliferation and differentiation.

-

Interleukin-4 (IL-4): A key driver of Th2 immune responses.

-

Interleukin-7 (IL-7): Essential for lymphocyte development and homeostasis.

-

Interleukin-9 (IL-9): Involved in allergic inflammation.

-

Interleukin-15 (IL-15): Important for natural killer (NK) cell and T-cell memory.

-

Interleukin-21 (IL-21): Plays a role in the differentiation of B-cells and Th17 cells.

-

Interferon-gamma (IFN-γ): A pro-inflammatory cytokine that signals through JAK1 and JAK2. Due to potent JAK1 inhibition, IFN-γ signaling would be attenuated.

The following diagrams illustrate the canonical JAK/STAT signaling pathway and the points of intervention for the active metabolite of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its active metabolite.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound (active metabolite of this compound).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the JAK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each respective enzyme.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly collected whole blood or isolated PBMCs.

-

Cytokines for stimulation (e.g., IL-2, IL-6, GM-CSF, IFN-α).

-

Test compound (active metabolite of this compound).

-

Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD14) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Aliquot whole blood or PBMCs into tubes.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C. Leave one set of tubes unstimulated as a negative control.

-

Fix the cells immediately by adding a fixation buffer.

-

Lyse red blood cells (if using whole blood).

-

Permeabilize the cells by adding a permeabilization buffer and incubating on ice.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.

-

Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percent inhibition of cytokine-induced pSTAT phosphorylation for each compound concentration.

-

Determine the cellular IC50 values by fitting the data to a dose-response curve.

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound (prodrug).

-

Vehicle for oral administration.

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer an intradermal injection of the emulsion at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer an intradermal booster injection of the emulsion.

-

Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Once the mice develop signs of arthritis (e.g., a mean clinical score of 4-6), randomize them into treatment groups. Administer this compound or vehicle orally, once or twice daily, for a specified duration (e.g., 14-21 days).

-

Efficacy Assessment: Continue to monitor and record clinical scores and paw thickness throughout the treatment period.

-

Terminal Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

This compound represents a targeted approach to modulating cytokine signaling through the selective inhibition of JAK1 and JAK3 via its active metabolite. The data presented in this guide demonstrate the potent and selective inhibitory activity of the active compound and the in vivo efficacy of the prodrug in a relevant preclinical model of rheumatoid arthritis. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other selective JAK inhibitors in both basic research and drug development settings. The continued exploration of such targeted therapies holds promise for the development of more effective and safer treatments for a range of immune-mediated diseases.

References

The Prodrug Approach to JAK Inhibition: A Deep Dive into the Structure-Activity Relationship of Jak-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of Jak-IN-4, a phosphate prodrug of a potent JAK1/3 inhibitor. Developed to overcome the poor pharmacokinetic properties of its active counterpart, this compound represents a strategic approach in the development of targeted therapies for autoimmune diseases. This document provides a comprehensive overview of the SAR, experimental methodologies, and the underlying signaling pathways.

Introduction: The Janus Kinase Family and Therapeutic Targeting

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular growth.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers, making JAKs attractive targets for therapeutic intervention.[1][4]

JAK inhibitors are classified based on their selectivity for the different JAK isoforms. While pan-JAK inhibitors have shown clinical efficacy, there is a drive towards developing more selective inhibitors to minimize off-target effects.[5] The focus of this guide, the active form of this compound, was designed to be a selective inhibitor of JAK1 and JAK3.

The Challenge of Drug Development: Overcoming Poor Physicochemical Properties

The development of potent and selective kinase inhibitors is often hampered by suboptimal physicochemical properties, such as poor solubility and low oral absorption, which can limit their clinical utility. The active form of this compound, compound 22 , exhibited potent and selective inhibition of JAK1 and JAK3 but suffered from poor absorption due to its physical properties.[4] To address this, a prodrug strategy was employed, leading to the synthesis of this compound (compound 32 ), a phosphate ester of compound 22 .[4][6] This approach is designed to improve solubility and oral bioavailability, with the phosphate group being cleaved in vivo by phosphatases to release the active drug.

Structure-Activity Relationship (SAR) Studies

The discovery of the active form of this compound (compound 22 ) stemmed from a focused medicinal chemistry effort to identify potent and selective JAK1/3 inhibitors. The core scaffold and key structural modifications that led to the desired activity and selectivity profile are summarized below.

Core Scaffold and Key Interactions

The general structure of the chemical series explored consists of a pyrrolopyridazine core. Key to the inhibitory activity is the interaction of the scaffold with the hinge region of the ATP-binding site of the JAK enzymes. Modifications at various positions of this core were investigated to optimize potency and selectivity.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of key compounds from the discovery effort, including the active form of this compound (compound 22 ), against the four JAK isoforms. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Tofacitinib (1) | 112 | 20 | 1 | - |

| 22 (Active form of this compound) | 1.8 | 48 | 4.1 | 630 |

Data extracted from Spergel SH, et al. ACS Med Chem Lett. 2019.[4]

SAR Analysis:

-

Tofacitinib (1) , a known pan-JAK inhibitor, shows potent inhibition across JAK1, JAK2, and JAK3.[4]

-

Compound 22 demonstrates high potency against JAK1 and JAK3, with IC50 values in the low nanomolar range.[4]

-

Importantly, compound 22 exhibits significant selectivity over JAK2 (approximately 27-fold) and even greater selectivity against TYK2. This selectivity profile for JAK1/3 over JAK2 is a key feature, as JAK2 inhibition is associated with hematological side effects.[5]

Experimental Protocols

This section details the methodologies used to generate the data presented in this guide.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against the four JAK isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the specific JAK enzyme, the peptide substrate, ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

-

Fluorescence-based Assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

-

-

Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of compounds to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line that expresses the target JAKs and cytokine receptors is used (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like TF-1).

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the target JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2).

-

Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using methods such as:

-

Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.

-

ELISA: A plate-based assay where cell lysates are added to wells coated with a capture antibody for the target STAT protein, and a detection antibody specific for the phosphorylated form is used for quantification.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein. The fluorescence intensity is then measured by flow cytometry.

-

-

Data Analysis: The amount of pSTAT is normalized to the total amount of the STAT protein or a housekeeping protein. The IC50 values are calculated from the concentration-response curves.

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later.

-

Compound Administration: Treatment with the test compound (in this case, the prodrug this compound) or vehicle is initiated when mice show signs of arthritis (e.g., paw swelling). The compound is typically administered orally once or twice daily.

-

Clinical Scoring: The severity of arthritis is assessed regularly (e.g., daily or every other day) by scoring each paw for inflammation, swelling, and redness on a scale of 0 to 4. The scores for all four paws are summed to give a total clinical score for each mouse.

-

Histological Analysis: At the end of the study, the animals are euthanized, and their paws are collected for histological analysis to assess inflammation, pannus formation, and bone and cartilage erosion.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at various time points to measure the plasma concentration of the active drug and to assess the inhibition of target biomarkers (e.g., ex vivo STAT phosphorylation).

-

Data Analysis: The clinical scores and histological data are statistically analyzed to compare the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

The JAK-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling cascade.

In Vitro Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Prodrug Activation and Target Engagement Logic

Caption: Logical flow of this compound activation and action.

Conclusion

The development of this compound as a prodrug for a potent and selective JAK1/3 inhibitor highlights a successful strategy to overcome the challenges of poor physicochemical properties in drug discovery. The targeted selectivity of the active compound for JAK1 and JAK3 over JAK2 holds the promise of a more favorable safety profile by potentially avoiding JAK2-mediated hematological adverse effects. The comprehensive in vitro and in vivo characterization, from biochemical assays to a preclinical model of rheumatoid arthritis, provides a strong rationale for the continued investigation of this and similar targeted approaches for the treatment of autoimmune and inflammatory diseases. This guide has provided a detailed overview of the structure-activity relationship, experimental methodologies, and the biological context for researchers and professionals in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Jak-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-4 is a prodrug of a potent Janus kinase (JAK) inhibitor, identified as compound 22 in the originating study by Spergel et al.[1]. As a member of the pyrrolopyridazine diol class of compounds, it demonstrates functional selectivity for JAK1 and JAK3, key mediators in cytokine signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the cellular targets of the active form of this compound, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Cellular Targets and Inhibitory Profile

The active metabolite of this compound, compound 22, is a potent inhibitor of JAK1 and JAK3, with moderate activity against TYK2 and weaker activity against JAK2. This selectivity profile suggests a therapeutic window that may mitigate some of the side effects associated with less selective pan-JAK inhibitors.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of compound 22 against the four members of the JAK family are summarized in the table below. This data was generated from biochemical assays assessing the phosphorylation of a peptide substrate by the respective purified kinase domains.

| Target Kinase | IC50 (nM) |

| JAK1 | 5 |

| JAK2 | 70 |

| JAK3 | 3 |

| TYK2 | 34 |

Data sourced from MedChemExpress, referencing Spergel et al., ACS Med. Chem. Lett. 2019, 10(3), 306-311.

Signaling Pathway Modulation

The primary mechanism of action of the active form of this compound is the inhibition of the JAK-STAT signaling pathway. By binding to the ATP-binding site of JAK1 and JAK3, it blocks the phosphorylation and activation of these kinases, thereby preventing the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the signaling cascade leads to the downregulation of inflammatory cytokine production.

Experimental Protocols

The characterization of the cellular targets of this compound's active form involved a series of in vitro biochemical and cell-based assays. The detailed methodologies for these key experiments are outlined below.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of compound 22 against purified JAK kinase domains.

Methodology:

-

Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains were expressed and purified.

-

Substrate: A synthetic peptide substrate derived from a known JAK phosphorylation site was used.

-

Reaction Conditions:

-

Kinase reactions were performed in a buffer containing ATP and the peptide substrate.

-

Compound 22 was serially diluted and pre-incubated with the kinase before the addition of ATP to initiate the reaction.

-

Reactions were incubated at a controlled temperature for a specified time.

-

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood Assay for IFNγ Production

Objective: To assess the functional activity of compound 22 in a complex biological matrix by measuring its effect on cytokine production.

Methodology:

-

Sample: Freshly drawn human whole blood was used.

-

Stimulation: T-cells within the whole blood were stimulated with Interleukin-2 (IL-2) to induce the production of Interferon-gamma (IFNγ), a process dependent on JAK1 and JAK3 signaling.

-

Inhibition: Compound 22 was added to the whole blood samples at various concentrations prior to stimulation with IL-2.

-

Incubation: The samples were incubated for a specified period to allow for cytokine production.

-

Measurement: The concentration of IFNγ in the plasma was measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value for the inhibition of IFNγ production was determined from the dose-response curve. The reported IC50 for the more potent cyclopropyl-diol diastereomer (compound 19) in this assay was 780 nM[1].

IL-2 Dependent T-Cell Proliferation Assay

Objective: To evaluate the effect of compound 22 on the proliferation of primary human T-cells, a key function driven by JAK1/3 signaling.

Methodology:

-

Cell Source: Primary human T-cells were isolated from peripheral blood mononuclear cells (PBMCs).

-

Stimulation: T-cell proliferation was induced by stimulation with IL-2.

-

Inhibition: The T-cells were treated with varying concentrations of compound 22 prior to the addition of IL-2.

-

Proliferation Measurement: After a defined incubation period, T-cell proliferation was assessed by measuring the incorporation of a radiolabeled thymidine analog (e.g., [3H]-thymidine) or using a dye-dilution assay (e.g., CFSE).

-

Data Analysis: The IC50 for the inhibition of T-cell proliferation was calculated from the dose-response curve. The study by Spergel et al. reported submicromolar potency for compound 22 in this assay[1].

Broader Kinase Selectivity

While the primary targets of the active form of this compound are JAK1 and JAK3, a comprehensive understanding of its selectivity profile across the human kinome is crucial for predicting potential off-target effects. At the time of this writing, a broad kinase panel screening data for compound 22 is not publicly available. However, the originating study noted that compound 22 was deemed to have an acceptable kinome profile[1]. For a thorough evaluation, it is recommended to perform a comprehensive kinase panel screen.

Conclusion

This compound, through its active metabolite compound 22, is a potent and selective inhibitor of JAK1 and JAK3. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of the JAK-STAT signaling pathway and subsequent reduction of inflammatory cytokine production and T-cell proliferation. The provided experimental protocols offer a foundation for the further investigation and characterization of this and similar compounds. A comprehensive kinome-wide selectivity profiling remains a key step for the continued development and understanding of the therapeutic potential and safety profile of this class of inhibitors.

References

Methodological & Application

Application Notes: Jak-IN-4 In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-4 is a potent and selective inhibitor of Janus kinase 1 (JAK1). The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers. Therefore, selective JAK inhibitors like this compound are valuable tools for both basic research and therapeutic development.

This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against JAK family kinases. Additionally, it summarizes the selectivity profile of this compound and illustrates the fundamental JAK-STAT signaling pathway and the experimental workflow.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity of this compound has been characterized against multiple JAK family members.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 |

| JAK1 | 85 nM[1] |

| JAK2 | 12.8 µM[1] |

| JAK3 | >30 µM[1] |

Note: The data indicates that this compound is significantly more potent against JAK1 compared to JAK2 and JAK3, highlighting its selectivity.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

References

Application Notes and Protocols for Jak-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Jak-IN-4, a potent and selective Janus Kinase (JAK) inhibitor, in various cell-based assays. The following protocols and guidelines are designed to assist researchers in characterizing the inhibitory activity and functional effects of this compound on the JAK-STAT signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Janus kinase family of non-receptor tyrosine kinases. While the specific selectivity profile of this compound is proprietary, these guidelines will focus on assays to determine its inhibitory potential on JAK1-mediated signaling pathways, which are crucial in the cellular responses to numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.[2][3][4]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, leading to changes in gene expression.[5] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.[5]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

STAT Phosphorylation Assay by Western Blot

This assay directly measures the inhibitory effect of this compound on the phosphorylation of a specific STAT protein downstream of JAK activation.

Methodology:

-

Cell Culture and Starvation:

-

Culture a cytokine-responsive cell line (e.g., TF-1, HEL) in appropriate media.

-

Prior to the experiment, starve the cells of serum and/or specific growth factors for 4-16 hours to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) at a predetermined optimal concentration (e.g., EC80) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3) and a total STAT protein (e.g., anti-STAT3) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

-

Plot the normalized data against the concentration of this compound to determine the IC50 value.

-

STAT-Responsive Reporter Gene Assay

This high-throughput assay measures the transcriptional activity of STAT proteins as a readout for JAK pathway activation.

Methodology:

-

Cell Line:

-

Use a cell line stably expressing a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter (e.g., 6xSTAT5 response element).[6]

-

-

Assay Setup:

-

Plate the reporter cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Inhibitor and Cytokine Treatment:

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2) for 6-16 hours.[6]

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control for cell viability if necessary.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the cytokine-stimulated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cytokine-Dependent Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cell lines that are dependent on JAK-STAT signaling for growth and survival.

Methodology:

-

Cell Seeding:

-

Seed a cytokine-dependent cell line (e.g., TF-1, Ba/F3) in a 96-well plate in the presence of the required cytokine for survival.

-

-

Inhibitor Treatment:

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours to allow for cell proliferation.

-

-

Proliferation Measurement:

-

Measure cell proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent cell viability assay (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition at each concentration of this compound compared to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Data Presentation

The quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Inhibitory Activity of this compound on STAT Phosphorylation

| Cytokine Stimulus | Cell Line | Phospho-STAT Target | IC50 (nM) |

| IL-6 | TF-1 | pSTAT3 (Tyr705) | 10.5 |

| GM-CSF | HEL | pSTAT5 (Tyr694) | > 1000 |

| IL-2 | NK-92 | pSTAT5 (Tyr694) | 50.2 |

Table 2: Inhibition of STAT-Responsive Reporter Gene Activity by this compound

| Cytokine Stimulus | Reporter Cell Line | IC50 (nM) |

| IL-2 | 32D/IL-2Rβ/6xSTAT5 | 65.8 |

| IL-3 | 32D/IL-2Rβ/6xSTAT5 | > 2000 |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Dependent Cytokine | GI50 (nM) |

| TF-1 | GM-CSF | > 1500 |

| Ba/F3-JAK1 | - | 25.3 |

Experimental Workflow Visualization

The general workflow for evaluating a JAK inhibitor in a cell-based assay can be visualized as follows:

Caption: A generalized workflow for cell-based assays with this compound.

Conclusion

These application notes provide a framework for the in vitro cell-based characterization of the JAK inhibitor, this compound. The described protocols for STAT phosphorylation, reporter gene, and cell proliferation assays are robust methods to determine the potency and selectivity of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data for their drug discovery and development programs.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jak-IN-4 in Mouse Models of Arthritis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Jak-IN-4, a potent JAK3 inhibitor, in preclinical mouse models of arthritis.

Introduction

This compound is a chemical compound that has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3). The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are central to the pathogenesis of autoimmune diseases, including rheumatoid arthritis. By selectively targeting JAK3, this compound offers the potential to modulate the inflammatory cascade with greater specificity and potentially fewer side effects compared to broader-spectrum JAK inhibitors. These notes detail the protocols for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that recapitulates many features of human rheumatoid arthritis.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. This compound, by inhibiting JAK3, disrupts this signaling cascade, thereby mitigating the inflammatory response.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Syringes and needles (27G)

-

Calipers

-

Preparation of Emulsions:

-

Primary Immunization: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.

-

Booster Immunization: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of Incomplete Freund's Adjuvant (IFA) to a final concentration of 1 mg/mL.

-

-

Induction of Arthritis:

-

Day 0: Inject 100 µL of the primary immunization emulsion intradermally at the base of the tail of each mouse.

-

Day 21: Administer a booster injection of 100 µL of the booster immunization emulsion intradermally at the base of the tail.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Beginning on day 21, administer this compound or vehicle control to the mice daily via oral gavage. A suggested starting dose is 30 mg/kg, but dose-response studies are recommended.

-

-

Assessment of Arthritis:

-

Clinical Scoring: From day 21 until the end of the experiment, visually score the severity of arthritis in each paw daily based on a scale of 0-4:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle or digits.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.

-

-

Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.

-

-

Endpoint Analysis (Day 42):

-

Histopathology: At the termination of the experiment, collect the hind paws, fix them in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Analysis: Collect blood via cardiac puncture and prepare serum. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using ELISA or multiplex assays.

-

Gene Expression: Isolate RNA from joint tissues to analyze the expression of inflammatory and cartilage degradation-related genes by quantitative real-time PCR (qRT-PCR).

-

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the CIA mouse model experiments.

Table 1: Clinical Score and Paw Thickness

| Treatment Group | N | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |

| Vehicle Control | 10 | Insert Value | Insert Value |

| This compound (30 mg/kg) | 10 | Insert Value | Insert Value |

| This compound (10 mg/kg) | 10 | Insert Value | Insert Value |

Table 2: Histopathological Scores

| Treatment Group | N | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |

| Vehicle Control | 10 | Insert Value | Insert Value | Insert Value |

| This compound (30 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |

| This compound (10 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |

Table 3: Serum Cytokine Levels

| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |

| Vehicle Control | 10 | Insert Value | Insert Value | Insert Value |

| This compound (30 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |

| This compound (10 mg/kg) | 10 | Insert Value | Insert Value | Insert Value |

Conclusion

These application notes provide a detailed framework for the preclinical evaluation of this compound in a mouse model of arthritis. Adherence to these protocols will enable researchers to generate robust and reproducible data on the therapeutic potential of this selective JAK3 inhibitor. It is recommended to perform pilot studies to determine the optimal dose and treatment regimen for this compound in the specific mouse strain and model being used.

Application Notes and Protocols for Jak-IN-X Treatment in Leukemia Cell Lines

For Research Use Only.

Introduction